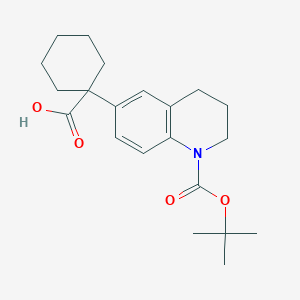
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring, a tetrahydroquinoline moiety, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc Protecting Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Cyclohexane Carboxylation: The cyclohexane ring is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, where the Boc group can be removed using trifluoroacetic acid, followed by substitution with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA), various nucleophiles
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups
Reduction: Formation of saturated compounds
Substitution: Formation of substituted amines or other derivatives
科学的研究の応用
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions, revealing an active amine group that can participate in further biochemical reactions. The cyclohexane and tetrahydroquinoline moieties may contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the cyclohexane carboxylic acid moiety, which may affect its reactivity and applications.
Cyclohexane-1-carboxylic acid: Lacks the tetrahydroquinoline and Boc groups, making it less versatile in synthetic applications.
1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline moiety, which may result in different biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of structural features, which provide a balance of stability, reactivity, and potential biological activity.
特性
分子式 |
C21H29NO4 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H29NO4/c1-20(2,3)26-19(25)22-13-7-8-15-14-16(9-10-17(15)22)21(18(23)24)11-5-4-6-12-21/h9-10,14H,4-8,11-13H2,1-3H3,(H,23,24) |
InChIキー |
KSIVNJXFUXKQQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


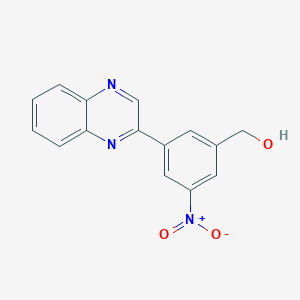
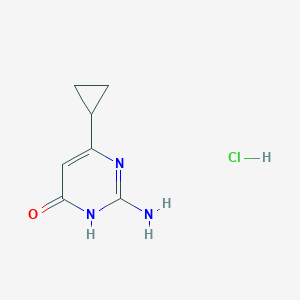
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
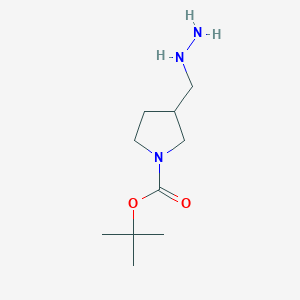


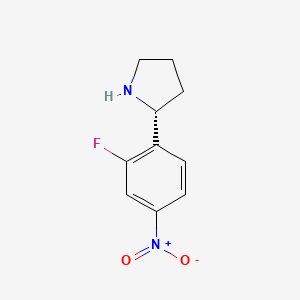
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
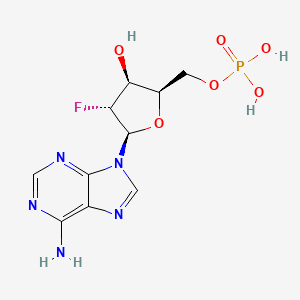


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)


